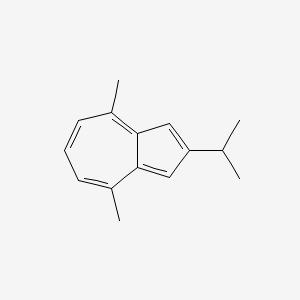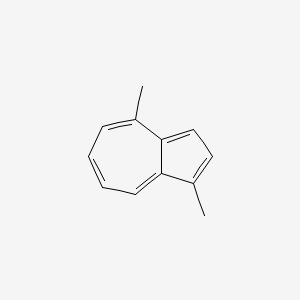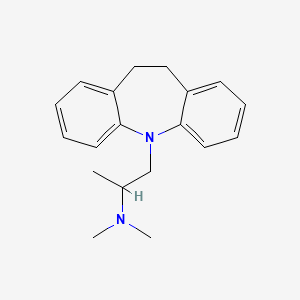
(R)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trifluoro-D-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine. The introduction of fluorine atoms at the 2, 4, and 6 positions of the phenyl ring significantly alters the compound’s chemical properties, making it a valuable molecule in various scientific and industrial applications. This compound is particularly noted for its potential use in medicinal chemistry and as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-D-Phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of 2,4,6-Trifluoro-D-Phenylalanine may involve multi-step processes starting from readily available precursors. For example, the process might begin with the synthesis of 2,4,6-trifluorobenzaldehyde, followed by its conversion to the corresponding amino acid derivative through a series of reactions including reduction, chlorination, and amination .
化学反应分析
Types of Reactions: 2,4,6-Trifluoro-D-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroquinones, while substitution reactions can produce a variety of functionalized phenylalanine derivatives .
科学研究应用
2,4,6-Trifluoro-D-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on enzyme activity and protein structure due to the presence of fluorine atoms.
Medicine: It is investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism by which 2,4,6-Trifluoro-D-Phenylalanine exerts its effects is primarily related to the presence of fluorine atoms. Fluorine’s high electronegativity and small size allow it to influence the electronic properties of the phenyl ring and the amino acid as a whole. This can affect the compound’s interaction with biological targets, such as enzymes and receptors, altering their activity and function. The specific molecular targets and pathways involved depend on the context in which the compound is used .
相似化合物的比较
2,4,6-Trifluorophenylalanine: Similar in structure but may differ in stereochemistry.
2,4-Difluorophenylalanine: Lacks one fluorine atom, which can significantly alter its chemical properties.
3,5-Difluorophenylalanine: Fluorine atoms are positioned differently on the phenyl ring.
Uniqueness: 2,4,6-Trifluoro-D-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can lead to distinct electronic and steric effects. These properties make it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
属性
分子式 |
C9H8F3NO2 |
|---|---|
分子量 |
219.16 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(2,4,6-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8H,3,13H2,(H,14,15)/t8-/m1/s1 |
InChI 键 |
FFQWNGIXCCSUNO-MRVPVSSYSA-N |
手性 SMILES |
C1=C(C=C(C(=C1F)C[C@H](C(=O)O)N)F)F |
规范 SMILES |
C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)


![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)
![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)



![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)
![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)

